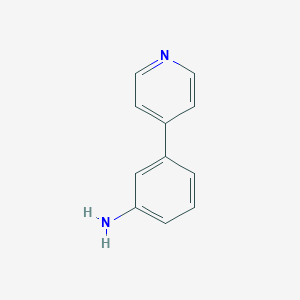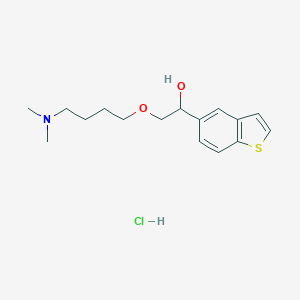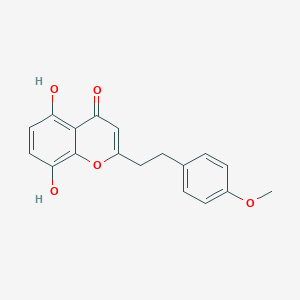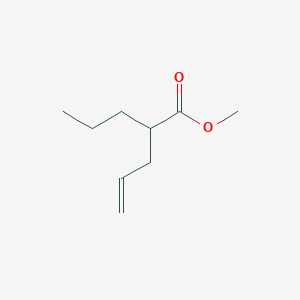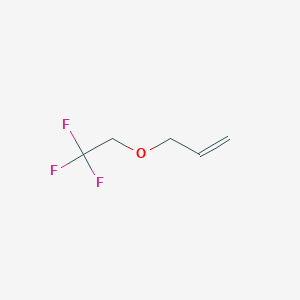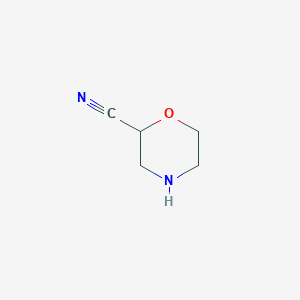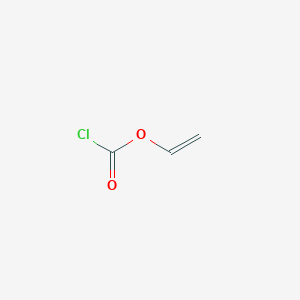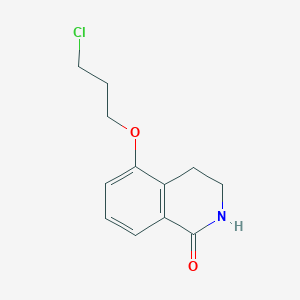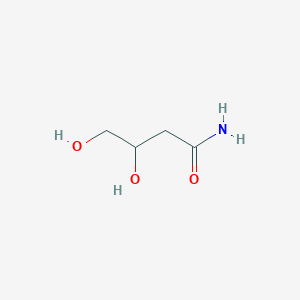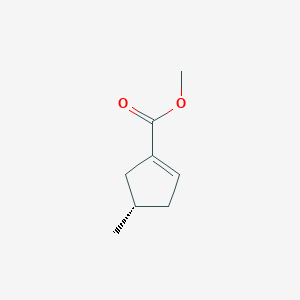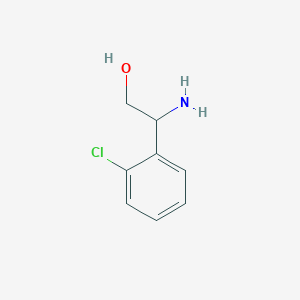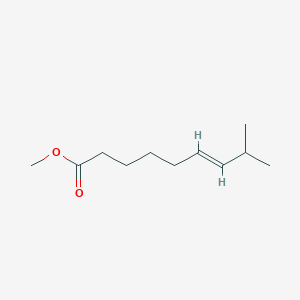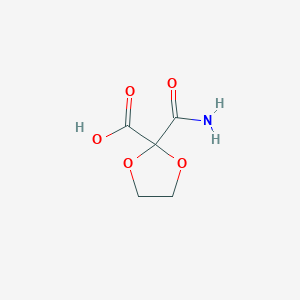
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid, also known as CDDA, is a novel compound with potential applications in scientific research. It is a cyclic amino acid derivative that has gained attention in recent years due to its unique properties and potential uses. In
Scientific Research Applications
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of potential applications in scientific research. One of its primary uses is as a tool for studying protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can bind to specific sites on proteins and inhibit their interactions, allowing researchers to study the function of these proteins in greater detail.
In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Mechanism Of Action
The mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid binds to specific sites on proteins, preventing their interactions with other proteins and altering their function. This mechanism of action has been demonstrated in several studies, including those investigating the anti-inflammatory and anti-cancer properties of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid.
Biochemical And Physiological Effects
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its specificity for certain protein targets. This allows researchers to study the function of these proteins in greater detail. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its relatively high cost compared to other research compounds. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid may not be effective against all protein targets, limiting its usefulness in certain research applications.
Future Directions
There are several potential future directions for research on 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. One area of interest is the development of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid derivatives with improved specificity and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is a novel compound with potential applications in scientific research. Its specificity for certain protein targets and low toxicity make it a valuable tool for studying protein-protein interactions and investigating the anti-inflammatory and anti-cancer properties of compounds. Further research is needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of disease.
Synthesis Methods
The synthesis of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid involves the reaction of diethyl oxalate with urea and sodium methoxide. The resulting product is then treated with ethyl chloroformate to yield 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid with excellent purity.
properties
CAS RN |
137307-56-3 |
|---|---|
Product Name |
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid |
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-carbamoyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO5/c6-3(7)5(4(8)9)10-1-2-11-5/h1-2H2,(H2,6,7)(H,8,9) |
InChI Key |
LYJJJNSXNVPXLF-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
Canonical SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
synonyms |
1,3-Dioxolane-2-carboxylicacid,2-(aminocarbonyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



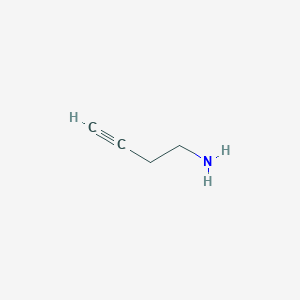
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
